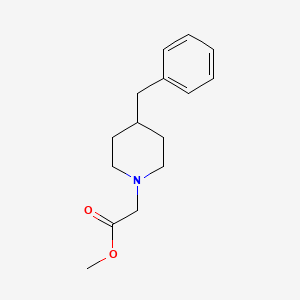

METHYL 2-(4-BENZYLPIPERIDINO)ACETATE

Description

Properties

IUPAC Name |

methyl 2-(4-benzylpiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)12-16-9-7-14(8-10-16)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAUOLMINIHKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzylpiperidino)acetate typically involves the reaction of 4-benzylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperidino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(4-benzylpiperidino)acetate, with the chemical formula CHNO, features a piperidine ring substituted with a benzyl group and an acetate moiety. The synthesis typically involves the reaction of piperidine derivatives with alkylating agents in the presence of suitable solvents. Various methods have been documented for synthesizing related compounds, showcasing the versatility of piperidine derivatives in organic synthesis .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit high affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating neurological disorders such as depression and attention-deficit hyperactivity disorder (ADHD). For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity toward these transporters .

Analgesic Properties

Preliminary studies have indicated that this compound may possess analgesic properties. Compounds in this class have been evaluated for their ability to modulate pain pathways, potentially offering new avenues for pain management therapies . Further research is needed to elucidate the mechanisms underlying these effects.

Antidepressant Activity

Given its interaction with dopamine and norepinephrine systems, this compound is being investigated for its potential antidepressant effects. Animal models have shown promising results, indicating that it may help alleviate symptoms of depression by enhancing neurotransmitter availability in synaptic clefts .

Treatment of Substance Use Disorders

The modulation of dopaminergic systems also positions this compound as a candidate for treating substance use disorders, particularly those involving stimulants like cocaine or amphetamines. By potentially reducing cravings and withdrawal symptoms, it could serve as an adjunct therapy in addiction treatment protocols .

Table 1: Summary of Biological Studies on this compound

Mechanism of Action

The mechanism of action of methyl 2-(4-benzylpiperidino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(4-benzylpiperidino)acetate with three analogous esters, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Key Findings:

Lipophilicity and Bioavailability: The benzyl group in this compound increases logP (estimated ~2.5–3.0), favoring blood-brain barrier (BBB) penetration compared to Ethyl 2-(piperidin-4-yl)acetate (logP ~1.2) . Methyl 2-(4-bromophenyl)acetate’s bromine atom adds molecular weight and polarizability, enhancing stability in solid-phase drug formulations .

Synthetic Utility :

- Ethyl 2-(piperidin-4-yl)acetate is synthesized using cesium carbonate and carbodiimide coupling agents under mild conditions (25°C, DMF solvent), whereas brominated analogs like Methyl 2-(4-bromophenyl)acetate require halogenation steps .

Pharmacological Potential: Piperazine-containing analogs (e.g., 2-(4-Methylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate) exhibit higher hydrogen-bond acceptor counts (TPSA ~45 Ų) due to the piperazine nitrogen, improving solubility but reducing BBB permeability compared to benzylpiperidine derivatives .

Regulatory Status: Methyl 2-(4-bromophenyl)acetate is explicitly validated under USP/EMA guidelines, highlighting its role in commercial drug manufacturing. No such data are available for this compound, suggesting it remains in exploratory stages .

Q & A

Q. What are the recommended synthetic routes for METHYL 2-(4-BENZYLPIPERIDINO)ACETATE, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves coupling 4-benzylpiperidine with methyl 2-chloroacetate under nucleophilic substitution conditions. Key parameters include:

- Catalyst: Use anhydrous potassium carbonate or triethylamine to facilitate deprotonation and nucleophilic attack .

- Solvent: Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR: and NMR spectra should confirm the benzylpiperidine moiety (δ 7.2–7.4 ppm aromatic protons) and methyl ester (δ 3.6–3.7 ppm for OCH) .

- LC-MS: Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H] at m/z 292.2, with fragmentation patterns consistent with ester cleavage .

- HPLC: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity ≥98% .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Dose-response curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects .

- Control compounds: Compare with structurally related esters (e.g., ethyl 2-(4-hydroxypiperidin-4-yl)acetate) to isolate the benzylpiperidine group’s contribution .

- Receptor binding assays: Use radiolabeled ligands (e.g., -ligands for GPCR targets) to quantify affinity (K) and specificity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Docking studies: Use Schrödinger Suite or AutoDock to predict binding modes to targets like σ-1 receptors or acetylcholinesterase .

- ADMET prediction: Tools like SwissADME estimate logP (optimal 2–3), blood-brain barrier permeability, and CYP450 inhibition risks .

- MD simulations: Assess conformational stability of derivatives in aqueous and lipid bilayer environments (GROMACS/NAMD) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for pharmacological applications?

Methodological Answer:

- Substituent variation: Modify the benzyl group (e.g., electron-withdrawing Cl or NO) to probe electronic effects on receptor binding .

- Bioisosteric replacement: Replace the piperidine ring with morpholine or azetidine to evaluate steric and hydrogen-bonding impacts .

- Pharmacophore mapping: Identify critical features (e.g., ester oxygen, aromatic centroid) using Discovery Studio or MOE .

Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound using interdisciplinary approaches?

Methodological Answer:

- Degradation studies: Monitor hydrolysis (pH 7–9 buffers) and photolysis (UV light, 254 nm) to estimate half-life in aquatic systems .

- Ecotoxicology: Test acute toxicity (LC) in Daphnia magna and algae (OECD 201/202 guidelines) .

- Biotic/abiotic partitioning: Measure logK (octanol-water) and soil adsorption coefficients (K) to model environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.